

Unraveling the Biological Profile of C₁₇H₁₅F₂N₃O₄: A Comparative Analysis

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Compound of Interest

Compound Name: C₁₇H₁₅F₂N₃O₄

Cat. No.: B15173624

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An in-depth independent verification of the biological effects of the chemical entity **C₁₇H₁₅F₂N₃O₄** reveals a landscape ripe for discovery, yet currently sparse in published experimental data. While the molecular formula corresponds to specific registered chemical structures, a comprehensive biological characterization and comparative analysis remain elusive due to the absence of publicly available research.

Initial investigations into the chemical formula **C₁₇H₁₅F₂N₃O₄** led to the identification of a primary compound: 2-[(3,4-difluorophenyl)methyl]-9-hydroxy-N-methyl-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazine-7-carboxamide, cataloged in the PubChem database under the identifier Schembl4317868.[1] A second, distinct molecule sharing the same formula, 2-[(2,3-difluorophenoxy)methyl]-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,3-oxazole-4-carboxamide, has also been noted.[2]

Despite the clear chemical definition of these molecules, a thorough search of scientific literature and clinical trial registries yielded no significant biological data or experimental protocols associated with them. The PubChem entry for Schembl4317868 explicitly states, "No literature data available for this compound," although it is mentioned in patent filings.[1][3] This lack of published research prevents a detailed comparison of its biological effects with other potential alternatives.

One scientific paper does mention the chemical formula **C₁₇H₁₅F₂N₃O₄** in the context of the synthesis of novel HIV-1 integrase strand transfer inhibitors.[4] This suggests a potential

therapeutic area of interest for compounds with this structure. However, the paper focuses on the chemical synthesis and does not provide biological activity data for this specific molecule.

Without experimental data, it is not possible to construct the requested comparison guides, detail experimental protocols, or generate meaningful visualizations of signaling pathways or workflows. The core requirements of data presentation in structured tables and detailed methodologies cannot be fulfilled at this time.

Researchers, scientists, and drug development professionals interested in the biological effects of **C17H15F2N3O4** are encouraged to initiate foundational research to characterize its activity. Future studies could focus on:

- In vitro screening: Assessing the compound's activity against a panel of biological targets, including HIV-1 integrase, to validate the hypothesis from the synthetic chemistry literature.
- Cell-based assays: Evaluating the compound's effects on cellular processes, such as cytotoxicity, proliferation, and specific signaling pathways.
- Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

As research on this specific chemical entity emerges, the scientific community will be better positioned to conduct a thorough and independent verification of its biological effects and potential therapeutic applications. Until then, **C17H15F2N3O4** remains a molecule of theoretical interest with an unwritten biological story.

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References

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